molecular formula C28H20N2O5S B2491824 [4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 730944-87-3

[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No. B2491824
CAS RN: 730944-87-3
M. Wt: 496.54
InChI Key: GXSFFINLMICADT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), a carbonyl group (C=O), an aniline group (C6H5NH2), a prop-1-enyl group (C3H5), a methoxy group (-OCH3), and a thiophene-2-carboxylate group. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the thiophene ring. Unfortunately, without specific information or a visual representation of the molecule, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic aromatic substitution reactions similar to benzene, although they are more reactive due to the electron-donating effect of the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar cyano, carbonyl, and aniline groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for this compound would depend on its potential applications. Thiophene derivatives have been studied for their potential use in various fields including medicinal chemistry, material science, and organic semiconductors .

properties

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O5S/c1-33-25-17-19(13-14-24(25)35-28(32)26-12-7-15-36-26)16-20(18-29)27(31)30-22-10-5-6-11-23(22)34-21-8-3-2-4-9-21/h2-17H,1H3,(H,30,31)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSFFINLMICADT-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate

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